molecular formula C25H27N3O6S B298058 N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)methanesulfonamide

N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)methanesulfonamide

Cat. No. B298058
M. Wt: 497.6 g/mol
InChI Key: KFUNCOFJALRCER-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)methanesulfonamide, commonly known as BDM41906, is a chemical compound that has been studied for its potential medical applications. This compound has been shown to have promising results in scientific research, particularly in the field of cancer treatment.

Mechanism of Action

BDM41906 is believed to induce apoptosis in cancer cells through the activation of the caspase pathway. This pathway is responsible for the initiation and execution of apoptosis in cells. BDM41906 has also been shown to inhibit the activity of certain proteins that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
BDM41906 has been shown to have low toxicity in normal cells, making it a potentially safe and effective anticancer agent. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of BDM41906 is its low toxicity in normal cells, which makes it a promising candidate for further study as an anticancer agent. However, one limitation is that more research is needed to determine its efficacy in humans and to identify any potential side effects.

Future Directions

There are many potential future directions for the study of BDM41906. One area of research could focus on optimizing the synthesis process to increase yield and purity. Another area of research could involve testing BDM41906 in combination with other anticancer agents to determine if it has synergistic effects. Additionally, more research is needed to determine the optimal dosage and administration method for BDM41906 in humans.

Synthesis Methods

BDM41906 can be synthesized through a multi-step process starting with 3,4-dimethoxybenzaldehyde and 2-bromo-1-(4-methoxyphenyl)ethanone. The final step involves the reaction of the intermediate product with benzyloxybenzaldehyde and hydrazine hydrate in the presence of methanesulfonyl chloride.

Scientific Research Applications

BDM41906 has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that BDM41906 can induce apoptosis (programmed cell death) in cancer cells, including breast cancer, lung cancer, and leukemia cells. In vivo studies have also shown promising results, with BDM41906 inhibiting tumor growth in mice.

properties

Product Name

N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)methanesulfonamide

Molecular Formula

C25H27N3O6S

Molecular Weight

497.6 g/mol

IUPAC Name

2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H27N3O6S/c1-32-23-14-13-21(15-24(23)33-2)28(35(3,30)31)17-25(29)27-26-16-20-11-7-8-12-22(20)34-18-19-9-5-4-6-10-19/h4-16H,17-18H2,1-3H3,(H,27,29)/b26-16+

InChI Key

KFUNCOFJALRCER-WGOQTCKBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3)S(=O)(=O)C)OC

SMILES

COC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3)S(=O)(=O)C)OC

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3)S(=O)(=O)C)OC

Origin of Product

United States

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